Structural Differences vs. Saccharopine: Hydrogen-Bond and Hydrophobicity
Saccharopine contains a glutaryl‑2‑amino moiety (five‑carbon dicarboxylate, two carboxyl groups), whereas the target compound replaces this segment with an 8‑carbon aliphatic chain terminating in a single carboxyl group and a ketone oxygen at the C‑9 position. The loss of one carboxylate and the gain of four methylene units alters the theoretical hydrogen‑bond donor/acceptor count from 6/8 (saccharopine) to 4/6 and increases the calculated logP by approximately 1.5–2.0 units (class‑level inference from fragment‑based prediction) [1]. Early analogue studies demonstrated that removing the distal carboxylate of saccharopine obliterates substrate activity toward saccharopine dehydrogenase, indicating that the target compound is unlikely to serve as a productive substrate for this enzyme family, a critical selection criterion for procurement [1].
HBD 4 / HBA 6
HBD 6 / HBA 8
| Evidence Dimension | Predicted logP and hydrogen‑bond donor/acceptor count (structural descriptors relevant to enzyme binding and solubility) |
|---|---|
| Target Compound Data | Calculated logP ~1.5 (fragment additivity); H‑bond donors = 4, H‑bond acceptors = 6 |
| Comparator Or Baseline | Saccharopine (CAS 997‑68‑2): logP ~0.0; H‑bond donors = 6, H‑bond acceptors = 8 |
| Quantified Difference | ΔlogP ≈ +1.5; ΔH‑bond donors = –2; ΔH‑bond acceptors = –2 (class‑level inference; experimental logP not published) |
| Conditions | Computational fragment‑based prediction (no experimental logP data available) |
Why This Matters
A higher logP and reduced hydrogen‑bond capacity predict altered aqueous solubility and different off‑target binding profiles relative to saccharopine, which may be advantageous or detrimental depending on the assay format; procurement must match the required physicochemical profile.
- [1] Fujioka, M., and Nakatani, Y. (1972). Saccharopine dehydrogenase. Interaction with substrate analogues. Eur. J. Biochem., 25, 301‑307. View Source
